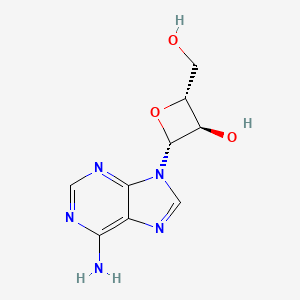
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- is a complex organic compound known for its unique structure and significant biological activity. This compound features an oxetane ring, a purine base, and multiple hydroxyl groups, making it a valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- typically involves multi-step organic reactions. One common method starts with the preparation of the oxetane ring, followed by the introduction of the purine base and hydroxyl groups. Key steps include:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic carbon on the oxetane ring.
Hydroxylation: Hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the purine base can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, the compound’s purine base is of particular interest due to its similarity to nucleotides, making it a valuable tool for studying DNA and RNA interactions, enzyme mechanisms, and cellular processes.
Medicine
Medically, the compound has potential applications in antiviral and anticancer therapies. Its ability to interact with nucleic acids and enzymes makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- involves its interaction with molecular targets such as nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, enabling it to interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Oxetanocin: Another oxetane-containing nucleoside with antiviral properties.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
Compared to these compounds, 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- stands out due to its unique combination of an oxetane ring and multiple hydroxyl groups. This structure provides enhanced stability, reactivity, and potential for diverse chemical modifications, making it a versatile tool in scientific research and industrial applications.
Propiedades
Número CAS |
136459-40-0 |
|---|---|
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-ol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(1-15)17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |
Clave InChI |
YUKWAKMMRXYSTG-NVMQTXNBSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















